2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid
Overview
Description
2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid is a compound that belongs to the quinoline carboxylic acids family. This family of compounds is known for its diverse range of biological activities and applications in various fields such as medicinal chemistry and analytical chemistry.
Synthesis Analysis
The synthesis of quinoline carboxylic acid derivatives often involves multi-step chemical transformations. For example, the synthesis of related compounds has been achieved through condensation reactions, as seen in the preparation of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives, which exhibited antiallergy activity . Similarly, the synthesis of novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile involved characterizations by various spectroscopic methods and chemical calculations .
Molecular Structure Analysis
The molecular structure of quinoline carboxylic acids and their derivatives can be complex, with various substituents affecting their overall geometry and properties. For instance, the co-crystal structure of a related compound, 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, revealed a buckled fused-ring system and twisted aromatic rings due to the ethylene linkage .
Chemical Reactions Analysis
Quinoline carboxylic acids can participate in a variety of chemical reactions. They have been used as analytical reagents for the gravimetric determination of metals, forming stable metal complexes . Additionally, they can be derivatized to form highly sensitive fluorescent derivatives for high-performance liquid chromatography (HPLC), as demonstrated by the use of 6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline carboxylic acids are influenced by their molecular structure. Spectroscopic investigations and density functional theory (DFT) calculations can provide insights into their vibrational modes, electronic properties, and reactivity . For example, the thermodynamic properties and nonlinear optical behavior of a related compound were studied, indicating potential applications in materials science .
Scientific Research Applications
Synthesis and Cytotoxic Activity
2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid has been researched for its potential in the synthesis of cytotoxic compounds. Deady et al. (2003) synthesized a series of compounds, including 2-(3,4-dimethoxyphenyl) derivatives, exhibiting potent cytotoxic properties against several cancer cell lines. This suggests its role as a precursor in developing anticancer agents (Deady et al., 2003).
Molecular Conformation and Crystal Packing
In the field of molecular conformation, Sarveswari et al. (2012) studied derivatives of this compound to analyze their conformational behavior. The study provided insights into the molecular packing and interactions within crystal structures of these compounds (Sarveswari et al., 2012).
Antioxidant and Antibacterial Studies
Research by Shankerrao et al. (2013) explored the antioxidant and antibacterial potential of phenolic esters and amides derived from 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid. This study highlights the compound's relevance in synthesizing new chemicals with potential health benefits (Shankerrao et al., 2013).
Synthesis of Novel Compounds
The compound has been used in the synthesis of various novel chemical entities. A study by Liu et al. (2004) reported the synthesis of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives. Some of these synthesized compounds demonstrated fungicidal and insecticidal activities (Liu et al., 2004).
Structural Characterization and Luminescence Studies
Research by Gabrielli et al. (2016) and Padalkar et al. (2014) involved the structural characterization and luminescence properties of quinoline-2-carboxylate derivatives. These studies contribute to the understanding of the physical and chemical properties of compounds derived from this compound (Gabrielli et al., 2016), (Padalkar & Sekar, 2014).
Safety and Hazards
Future Directions
The future directions for “2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid” could involve further exploration of its synthesis protocols to tackle the drawbacks of the syntheses and side effects on the environment . Additionally, more research could be conducted to investigate its potential biological and pharmaceutical activities .
Mechanism of Action
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to diverse pharmacological effects .
Biochemical Pathways
Quinoline derivatives are known to be involved in a wide range of biochemical processes, but the specific pathways influenced by this compound require further investigation .
Pharmacokinetics
The lipophilicity of similar compounds has been shown to influence their activity, suggesting that this property may also affect the bioavailability of 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by factors such as temperature and pH .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-16-8-7-11(9-17(16)23-2)15-10-13(18(20)21)12-5-3-4-6-14(12)19-15/h3-10H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSXKUVHNQWOPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350106 | |
Record name | 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
133676-16-1 | |
Record name | 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 133676-16-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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